N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(o-tolyloxy)acetamide
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Description
The compound “N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(o-tolyloxy)acetamide” is a type of 4,6-disubstituted-1H-pyrazolo[3,4-d]pyrimidin-4-amine compound . It is related to the class of compounds known as 4-phenoxy-6-aryl-1H-pyrazolo[3,4-d]pyrimidine and N-aryl-6-aryl-1H-pyrazolo[3,4-d]pyrimidin-4-amine compounds .
Scientific Research Applications
Synthesis and Chemical Properties
- Compounds structurally similar to the specified chemical have been synthesized through various methods, demonstrating the versatility and interest in this chemical class for research purposes. For instance, novel isoxazolines and isoxazoles derivatives of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one have been synthesized via [3+2] cycloaddition, showcasing the chemical reactivity and potential for generating diverse heterocyclic compounds for further study and applications (Rahmouni et al., 2014).
Potential Applications in Imaging and Radiolabeling
- Pyrazolo[1,5-a]pyrimidineacetamides, structurally related to the target compound, have been reported as selective ligands for the translocator protein (18 kDa), indicating potential applications in imaging and radiolabeling. This highlights the use of such compounds in positron emission tomography (PET) for studying neuroinflammatory processes, demonstrating significant potential in medical diagnostics (Dollé et al., 2008).
Antimicrobial and Antitumor Activity
- The antimicrobial and antitumor activities of pyrazolo[3,4-d]pyrimidine derivatives have been explored, indicating that these compounds could serve as a basis for the development of new therapeutic agents. For example, studies have found that certain derivatives exhibit moderate to potent activity against specific cancer cell lines, suggesting their potential use in cancer therapy (El-Morsy et al., 2017).
Inhibition of Biological Processes
- Research on chloroacetamides, which share a functional group with the specified compound, has demonstrated their role in inhibiting fatty acid synthesis in certain green algae, providing insight into the biochemical activity and potential herbicidal applications of these compounds (Weisshaar & Böger, 1989).
Properties
IUPAC Name |
N-[2-[1-(3,4-dimethylphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]-2-(2-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N7O3/c1-15-9-10-19(11-17(15)3)32-24-20(13-27-32)25(35)30-26(29-24)33-22(12-18(4)31-33)28-23(34)14-36-21-8-6-5-7-16(21)2/h5-13H,14H2,1-4H3,(H,28,34)(H,29,30,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOALYGVAYKOELU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)N4C(=CC(=N4)C)NC(=O)COC5=CC=CC=C5C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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